An In-depth Technical Guide to Fmoc-3-Pal-OH: Properties, Synthesis, and Applications
An In-depth Technical Guide to Fmoc-3-Pal-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-Pal-OH, or N-α-Fmoc-3-(3-pyridyl)-L-alanine, is a non-canonical amino acid derivative that has garnered significant interest in the fields of peptide chemistry and drug development. Its unique structure, incorporating a pyridine (B92270) ring, imparts distinct properties to peptides, most notably enhanced aqueous solubility. This technical guide provides a comprehensive overview of the chemical properties of Fmoc-3-Pal-OH, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and insights into the applications of peptides containing 3-pyridylalanine (3-Pal).
Core Chemical Properties
Fmoc-3-Pal-OH is a white to off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the tables below, providing essential data for its handling, storage, and application in peptide synthesis.
Table 1: General and Physical Properties of Fmoc-3-Pal-OH
| Property | Value |
| Chemical Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid |
| Synonyms | Fmoc-L-3-pyridylalanine, N-Fmoc-3-(3-pyridyl)-L-alanine |
| CAS Number | 175453-07-3 |
| Molecular Formula | C₂₃H₂₀N₂O₄ |
| Molecular Weight | 388.42 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported, varies by supplier |
| Purity | Typically >98.0% |
Table 2: Solubility and Storage of Fmoc-3-Pal-OH
| Condition | Details |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Limited solubility in water. |
| Storage (Powder) | Recommended storage at -20°C for long-term stability (up to 3 years). Can be stored at 4°C for shorter periods (up to 2 years). |
| Storage (In Solvent) | In DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month. It is advised to use freshly opened, hygroscopic DMSO for best solubility. |
Applications in Peptide Synthesis and Drug Development
The incorporation of 3-pyridylalanine into peptide sequences is a strategic approach to modulate the physicochemical properties of the resulting peptides. The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated at acidic pH, which can significantly enhance the aqueous solubility of otherwise hydrophobic peptides.
A notable application is in the development of analogues of glucagon (B607659) and glucagon-like peptide-1 (GLP-1). Replacing aromatic residues like phenylalanine and tyrosine with 3-pyridylalanine has been shown to increase the aqueous solubility and stability of these peptide hormones, which is highly beneficial for their formulation as therapeutic agents.[1] This modification can lead to improved biophysical characteristics without compromising biological activity, making 3-Pal a valuable building block in the design of peptide-based drugs.
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of Fmoc-3-Pal-OH into a peptide sequence using manual Fmoc solid-phase peptide synthesis (SPPS), followed by cleavage from the resin and subsequent purification.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating an amino acid, including Fmoc-3-Pal-OH, into a growing peptide chain on a solid support is depicted below.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Protocol for Fmoc-3-Pal-OH Coupling:
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Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
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Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat this step with a fresh 20% piperidine/DMF solution for 10-15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
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Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.
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Activation and Coupling:
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In a separate vial, dissolve Fmoc-3-Pal-OH (3-5 equivalents relative to the resin loading), a coupling agent such as HATU (3-5 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
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Allow the activation mixture to pre-activate for a few minutes.
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Add the activation mixture to the washed resin.
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Agitate the reaction mixture for 1-2 hours at room temperature.
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Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
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Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
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Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10-15 minutes. This is followed by washing with DMF and DCM.
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Cycle Repetition: Repeat steps 2 through 7 for each subsequent amino acid in the desired peptide sequence.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed.
Caption: Workflow for peptide cleavage and deprotection.
Protocol for Cleavage and Deprotection:
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Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin thoroughly with DCM and dry it under a vacuum for at least 1 hour.
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Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A standard cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap reactive cations generated during deprotection.
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Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in the reaction vessel. Ensure the resin is fully submerged.
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Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
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Peptide Isolation:
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Filter the resin and collect the filtrate, which contains the cleaved peptide.
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Wash the resin with a small amount of fresh cleavage cocktail and then with DCM to recover any remaining peptide.
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Combine all filtrates.
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Precipitation: Slowly add the TFA solution containing the peptide to a centrifuge tube containing cold diethyl ether (typically 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.
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Pelleting and Washing:
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Place the tube on ice for at least 30 minutes to maximize precipitation.
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Centrifuge the tube to pellet the peptide.
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Carefully decant the ether.
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Wash the peptide pellet by resuspending it in fresh cold diethyl ether, centrifuging, and decanting. Repeat this washing step 2-3 times to remove residual cleavage reagents and scavengers.
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Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide product.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for RP-HPLC Purification:
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Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile, often with a small amount of TFA or acetic acid to aid solubility and improve peak shape. Filter the sample through a 0.22 µm syringe filter before injection.
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HPLC System: Use a C18 reversed-phase column. The mobile phases are typically:
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Purification: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide and may require optimization.
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Fraction Collection: Collect fractions corresponding to the major peak observed on the chromatogram (monitored at ~220 nm).
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Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
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Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final purified peptide as a white, fluffy powder.
Mass Spectrometry Analysis:
The molecular weight of the purified peptide should be confirmed using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated theoretical mass of the peptide containing the 3-pyridylalanine residue.
Conclusion
Fmoc-3-Pal-OH is a valuable and versatile building block for the synthesis of peptides with enhanced aqueous solubility. Its incorporation can significantly improve the biophysical properties of peptides, making them more amenable to formulation and therapeutic application. The experimental protocols provided in this guide offer a robust framework for the successful synthesis, cleavage, and purification of peptides containing 3-pyridylalanine. As the demand for sophisticated peptide-based therapeutics continues to grow, the strategic use of non-canonical amino acids like Fmoc-3-Pal-OH will play an increasingly important role in the future of drug discovery and development.
